
PF-6274484
描述
PF-6274484 是一种强效的表皮生长因子受体 (EGFR) 抑制剂。 它以其对野生型和突变型表皮生长因子受体(尤其是 L858R/T790M 突变)的高亲和力和特异性而闻名 。 该化合物在抑制各种肿瘤细胞中表皮生长因子受体的自磷酸化方面显示出巨大潜力 .
准备方法
合成路线和反应条件: PF-6274484 是通过一系列化学反应合成的,这些反应涉及特定芳香胺和喹唑啉衍生物的偶联。关键步骤包括:
芳香族取代: 在碱性条件下,3-氯-4-氟苯胺与 7-甲氧基-6-喹唑啉基氯反应形成中间体。
工业生产方法: this compound 的工业生产涉及优化反应条件,以确保高收率和纯度。 这包括在合成过程中控制温度、pH 和溶剂条件 .
化学反应分析
反应类型: 由于存在反应性芳香基团,PF-6274484 主要经历取代反应。 它还可以在特定条件下参与氧化和还原反应 .
常用试剂和条件:
取代反应: 通常涉及使用碱,如氢氧化钠或碳酸钾。
氧化反应: 可以使用氧化剂(如过氧化氢或高锰酸钾)进行。
还原反应: 通常涉及还原剂,如硼氢化钠或氢化铝锂.
主要产物: 从这些反应中形成的主要产物取决于所用特定试剂和条件。 例如,取代反应可能会产生各种取代的喹唑啉衍生物 .
科学研究应用
Efficacy in Cancer Models
Extensive preclinical studies have demonstrated the efficacy of PF-6274484 in various cancer cell lines. For instance, it has shown IC50 values of 0.14 nM for EGFR-L858R/T790M and 0.18 nM for wild-type EGFR, indicating its potential effectiveness even in resistant tumor types . In vivo studies using xenograft models have revealed that this compound significantly reduces tumor size compared to control groups, highlighting its therapeutic potential against EGFR-driven cancers.
Proteomic Profiling
Recent research employed activity-based protein profiling (ABPP) combined with stable isotope labeling by amino acids in cell culture (SILAC) to identify the specific protein targets of this compound. This approach revealed that this compound not only inhibits EGFR but also interacts with other kinases and non-kinase proteins, suggesting a broader impact on cellular signaling networks . The identification of additional targets provides insights into potential off-target effects and helps refine therapeutic strategies.
Resistance Mechanisms
Understanding the resistance mechanisms associated with EGFR mutations is crucial for enhancing treatment efficacy. This compound's ability to covalently modify the receptor allows it to overcome some resistance pathways seen with reversible inhibitors. Studies indicate that this compound can maintain activity against tumors that develop resistance to first-line therapies, making it a valuable addition to treatment regimens for advanced non-small cell lung cancer .
Combination Therapies
The potential for combination therapies involving this compound is also being explored. By pairing this inhibitor with other agents targeting different pathways, researchers aim to enhance overall therapeutic outcomes while mitigating resistance development. Early-phase clinical trials are investigating such combinations, focusing on optimizing dosing schedules and assessing safety profiles .
Data Summary Table
Parameter | This compound |
---|---|
Target | EGFR (L858R/T790M) |
IC50 (nM) | 0.14 (L858R/T790M), 0.18 (WT) |
Mechanism | Covalent inhibition |
Cell Lines Tested | A431, Ramos, H1975 |
In Vivo Efficacy | Significant tumor reduction |
Proteomic Targets | Multiple kinases & non-kinases |
作用机制
PF-6274484 通过与表皮生长因子受体 ATP 结合口袋中的活性位点半胱氨酸残基共价结合发挥作用。 这抑制了受体野生型和突变型的自磷酸化,从而阻断了促进肿瘤细胞增殖和存活的下游信号通路 .
相似化合物的比较
PF-6274484 对表皮生长因子受体,尤其是 L858R/T790M 突变,具有很高的亲和力和特异性,这使其独树一帜。类似化合物包括:
吉非替尼: 另一种表皮生长因子受体抑制剂,但具有不同的结合亲和力和特异性。
厄洛替尼: 类似于吉非替尼,但具有不同的副作用谱和临床应用。
这些化合物具有相似的作用机制,但在药代动力学特性、副作用谱和临床应用方面有所不同。
生物活性
PF-6274484 is a covalent inhibitor specifically targeting the epidermal growth factor receptor (EGFR), a critical player in various cancers. This article delves into the biological activity of this compound, discussing its mechanism of action, selectivity, and the implications of its use in cancer therapy.
This compound operates as a covalent inhibitor through the formation of a bond with the cysteine residue in the ATP-binding site of EGFR. This interaction effectively blocks the receptor's activity, inhibiting downstream signaling pathways that promote tumor growth and survival. The compound utilizes an αβ-unsaturated amide electrophile, which is crucial for its reactivity and selectivity towards EGFR .
Biological Activity and Efficacy
The biological activity of this compound has been evaluated across various cancer cell lines, revealing significant differences in potency depending on the specific mutations present in EGFR. For instance:
Cell Line | EGFR Mutation | IC50 (nM) |
---|---|---|
A431 | Wild-type | 596.6 |
HCC827 | Del19 | 3.3 |
PC9 | Del19 | 4.1 |
NCI-H1975 | L858R/T790M | 3.7 |
These results indicate that this compound exhibits much higher potency against mutant forms of EGFR compared to the wild-type receptor, highlighting its potential as a targeted therapy for patients with specific EGFR mutations .
Selectivity and Off-target Effects
A critical aspect of covalent inhibitors like this compound is their selectivity for target proteins. Research utilizing activity-based protein profiling (ABPP) combined with quantitative mass spectrometry has shown that while this compound effectively inhibits EGFR, it also exhibits off-target activity against other kinases and proteins at higher concentrations. This off-target reactivity can lead to unintended cytotoxic effects, complicating its therapeutic profile .
The following table summarizes some key off-target interactions identified for this compound:
Target Protein | Type | Activity |
---|---|---|
BLK | Kinase | Inhibited |
MAP2K7 | Kinase | Inhibited |
DUS2L | Enzyme | Inhibited |
AHR | Receptor | Inhibited |
Understanding these interactions is vital for optimizing the drug's selectivity and minimizing adverse effects during treatment .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound in clinical contexts:
- In Vitro Studies : Experiments conducted on A431 and Ramos cell lines demonstrated that this compound could effectively inhibit EGFR-mediated signaling pathways, leading to reduced cell proliferation and increased apoptosis in cells expressing mutant EGFR .
- Proteomic Profiling : A comprehensive proteomic analysis revealed that this compound interacts with a broader range of proteins than initially anticipated, necessitating further studies to refine its application in clinical settings .
- Clinical Implications : The selectivity profile of this compound suggests it could be beneficial for patients with specific EGFR mutations while posing risks for off-target effects that need careful monitoring during therapy .
属性
IUPAC Name |
N-[4-(3-chloro-4-fluoroanilino)-7-methoxyquinazolin-6-yl]prop-2-enamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClFN4O2/c1-3-17(25)24-15-7-11-14(8-16(15)26-2)21-9-22-18(11)23-10-4-5-13(20)12(19)6-10/h3-9H,1H2,2H3,(H,24,25)(H,21,22,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUYDDIWQXWTNSW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)N=CN=C2NC3=CC(=C(C=C3)F)Cl)NC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClFN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。